molecular formula C21H22N4O8S B7756700 4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate

4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate

Cat. No.: B7756700
M. Wt: 490.5 g/mol
InChI Key: SJAXYIOZALAJSV-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-d]pyrimidine core, which is a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidine core and the presence of a piperazine ring. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S.2C2H2O4/c1-20-7-9-21(10-8-20)16-14-11-15(13-5-3-2-4-6-13)22-17(14)19-12-18-16;2*3-1(4)2(5)6/h2-6,11-12H,7-10H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAXYIOZALAJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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